molecular formula C14H19NO2 B12843493 (S)-Ethyl 3-(piperidin-2-yl)benzoate

(S)-Ethyl 3-(piperidin-2-yl)benzoate

Cat. No.: B12843493
M. Wt: 233.31 g/mol
InChI Key: QLZXNFLQSKFWQL-ZDUSSCGKSA-N
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Description

(S)-Ethyl 3-(piperidin-2-yl)benzoate is a chiral ester derivative featuring a benzoate scaffold substituted at the meta position with a piperidin-2-yl group. The stereochemistry (S-configuration) at the piperidine ring likely influences its physicochemical properties and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate central nervous system (CNS) targets, enzyme inhibition, and antimicrobial activity .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3-[(2S)-piperidin-2-yl]benzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3/t13-/m0/s1

InChI Key

QLZXNFLQSKFWQL-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(piperidin-2-yl)benzoate typically involves the reaction of ethyl 3-bromobenzoate with (S)-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 3-(piperidin-2-yl)benzoate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Ethyl 3-(piperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (S)-Ethyl 3-(piperidin-2-yl)benzoate and analogous compounds:

Compound Name Substituent Position/Group Key Functional Groups Biological Relevance Reference
(S)-Ethyl 3-(piperidin-2-yl)benzoate 3-(piperidin-2-yl) Ester, piperidine (S-config.) Potential CNS modulation
Ethyl 4-(carbamoylamino)benzoate 4-(carbamoylamino) Urea, ester Aquaporin-3/7 inhibition
I-6230 (Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate) 4-(phenethylamino-pyridazin-3-yl) Ester, pyridazine Kinase inhibition (hypothesized)
Ethyl 3-aminobenzoate 3-amino Ester, amine Azo dye precursor
3-(Piperidin-1-ylsulfonyl)benzoic acid 3-(piperidin-1-sulfonyl) Sulfonamide, carboxylic acid Enzyme inhibition

Key Observations :

  • Substituent Position : The meta (3-) vs. para (4-) substitution on the benzoate ring significantly alters electronic distribution and steric effects, impacting binding to biological targets .

Physicochemical Properties

Comparative data for key parameters:

Property (S)-Ethyl 3-(piperidin-2-yl)benzoate Ethyl 4-(carbamoylamino)benzoate 3-(Piperidin-1-ylsulfonyl)benzoic acid
LogP ~2.5 (estimated) ~1.8 ~1.5
Hydrogen Bond Acceptors 3 4 5
TPSA (Ų) ~40 ~80 ~90
BBB Permeability High (predicted) Low Low
  • Lipophilicity: The ethyl ester and piperidine group in (S)-Ethyl 3-(piperidin-2-yl)benzoate confer higher LogP compared to carbamoylamino or sulfonamide analogs, favoring membrane permeability .
  • Polar Surface Area (TPSA): Lower TPSA (~40 Ų) suggests enhanced BBB penetration relative to polar derivatives like ethyl 4-(carbamoylamino)benzoate (TPSA ~80 Ų) .

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